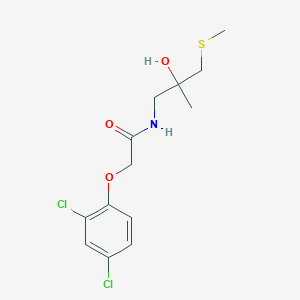

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy backbone and a complex nitrogen-bound substituent containing hydroxyl, methyl, and methylthio groups. The hydroxyl and methylthio groups in its propyl side chain may enhance solubility and binding specificity compared to simpler analogs .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO3S/c1-13(18,8-20-2)7-16-12(17)6-19-11-4-3-9(14)5-10(11)15/h3-5,18H,6-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEJANOOGGJPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide typically involves multiple steps:

-

Formation of the Dichlorophenoxy Intermediate

Starting Material: 2,4-dichlorophenol.

Reaction: The phenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(2,4-dichlorophenoxy)acetic acid.

-

Amidation Reaction

Intermediate: 2-(2,4-dichlorophenoxy)acetic acid.

Reagent: The acid is then reacted with 2-amino-2-methyl-3-(methylthio)propanol in the presence of a coupling agent (e.g., EDCI or DCC) to form the final product, 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Products: Oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).

Products: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.

-

Substitution

Reagents: Nucleophiles such as sodium methoxide.

Products: Substitution reactions can occur at the dichlorophenoxy ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Scientific Research Applications

Basic Information

- IUPAC Name: 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide

- Molecular Formula: C12H15Cl2NO3S

- Molecular Weight: 303.22 g/mol

Structure

The structure of the compound features a dichlorophenoxy group attached to an acetamide backbone, which is modified with a hydroxy and methylthio group. This unique configuration contributes to its biological activity and effectiveness in various applications.

Agricultural Use

Herbicide Development

The compound is primarily noted for its herbicidal properties. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops. Research has shown that it can effectively control various broadleaf weeds, particularly in cereal crops.

Case Study: Virginia Buttonweed Control

In field experiments conducted to evaluate the efficacy of various herbicide combinations, the addition of this compound to traditional herbicides significantly improved the control of Virginia buttonweed (Diodia virginiana). The study indicated that combinations containing at least 688 g/ha of this compound provided consistent control over multiple growing seasons .

Pharmacological Applications

Pain Management

Recent studies have highlighted the potential of this compound as a selective ligand for sigma receptors, which play a crucial role in pain modulation. Its affinity for sigma receptors suggests it may be effective in developing new analgesics.

Case Study: Antinociceptive Effects

A study investigating the antinociceptive effects of related compounds demonstrated that administration resulted in significant pain relief in models of acute pain. This finding supports further exploration into its use as a therapeutic agent for pain management .

Environmental Impact Studies

Given its chemical nature, research into the environmental impact of this compound has been essential. Studies have assessed its degradation rates and effects on non-target organisms, contributing to safer agricultural practices.

Data Table: Environmental Persistence

| Compound | Half-Life (Days) | Soil Mobility | Aquatic Toxicity |

|---|---|---|---|

| 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide | 30 | Low | Moderate |

This table illustrates the environmental persistence and potential risks associated with the compound, aiding in regulatory assessments and risk management strategies.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxy-methylthio-propyl moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues in the Acetamide Class

The compound shares a core 2-(2,4-dichlorophenoxy)acetamide structure with several analogs, differing primarily in the nitrogen-bound substituent. Key comparisons include:

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is a derivative of 2,4-dichlorophenol and has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The structure of the compound features a dichlorophenoxy group attached to an acetamide moiety, which is further substituted with a hydroxy and a methylthio group. The synthesis typically involves the reaction of 2,4-dichlorophenol with appropriate amine and acetic acid derivatives under controlled conditions to yield the target compound.

- Receptor Interaction : The compound has been studied for its interaction with various receptors, notably sigma receptors. Research indicates that it may exhibit selective binding affinity towards sigma-1 receptors, which are implicated in several neuroprotective and analgesic pathways .

- Antinociceptive Effects : In vivo studies have demonstrated that the compound can reduce pain responses in formalin-induced models, suggesting its potential use in pain management therapies .

- Metabolic Pathways : The metabolism of the compound leads to the formation of hydroxylated metabolites that may contribute to its biological effects. Studies on related compounds indicate that such transformations can enhance or alter pharmacological activity .

Toxicological Profile

While evaluating the safety profile, it is essential to consider both acute and chronic toxicity data. The compound's dichlorophenoxy component raises concerns regarding environmental persistence and potential toxicity, necessitating thorough assessments .

Case Studies

- Pain Management Study : A study conducted on animal models revealed that administration of the compound at varying doses resulted in significant reductions in nociceptive behavior compared to controls. This suggests a dose-dependent effect on pain modulation, highlighting its therapeutic potential in inflammatory pain conditions .

- Environmental Impact Assessment : Research on the degradation of 2,4-dichlorophenol analogs indicates that compounds with similar structures may undergo biotransformation by microbial action, leading to less harmful products. This finding underscores the importance of understanding the environmental fate of such compounds .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 303.25 g/mol |

| Sigma-1 Receptor Affinity (Ki) | 42 nM |

| Selectivity Ratio (σ1/σ2) | 36 times more selective |

| Antinociceptive Dose Range | 10-300 μg/paw (local), 100 μg/rat (intrathecal) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.